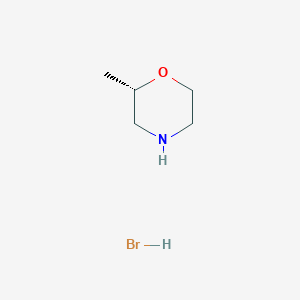
4-(((Furan-2-ylmethyl)thio)methyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(((Furan-2-ylmethyl)thio)methyl)piperidine is an organic compound that features a piperidine ring substituted with a furan-2-ylmethylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((Furan-2-ylmethyl)thio)methyl)piperidine typically involves the reaction of furan-2-ylmethylthiol with piperidine under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the thiol, followed by nucleophilic substitution with a piperidine derivative .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactions or batch processes, depending on the scale of production. The use of catalysts and optimized reaction conditions can enhance yield and purity. For example, the use of a palladium catalyst in a hydrogenation reaction can be employed to produce the desired compound efficiently .
Chemical Reactions Analysis
Types of Reactions
4-(((Furan-2-ylmethyl)thio)methyl)piperidine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the furan ring or modify the piperidine ring.
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions on the furan ring.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Modified piperidine derivatives.
Substitution: Brominated or nitrated furan derivatives.
Scientific Research Applications
4-(((Furan-2-ylmethyl)thio)methyl)piperidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(((Furan-2-ylmethyl)thio)methyl)piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 4-((Furan-2-ylmethyl)thio)piperidine
- 2-(2-((Furan-2-ylmethyl)thio)ethyl)piperidine
- 4-(((Furan-2-ylmethyl)thio)methyl)-1-(phenylsulfonyl)piperidine
Uniqueness
4-(((Furan-2-ylmethyl)thio)methyl)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development .
Properties
Molecular Formula |
C11H17NOS |
|---|---|
Molecular Weight |
211.33 g/mol |
IUPAC Name |
4-(furan-2-ylmethylsulfanylmethyl)piperidine |
InChI |
InChI=1S/C11H17NOS/c1-2-11(13-7-1)9-14-8-10-3-5-12-6-4-10/h1-2,7,10,12H,3-6,8-9H2 |
InChI Key |
XBHNQYCUSUSWCO-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1CSCC2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[2-(Piperazin-1-YL)ethyl]cyclopropanecarboxamide](/img/structure/B15263014.png)
![6-(3-Methylphenyl)-3-azabicyclo[3.2.0]heptane](/img/structure/B15263018.png)


![7-Oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B15263027.png)
![2-({[(3-Bromobenzyl)amino]carbonyl}amino)pentanoic acid](/img/structure/B15263028.png)
![3,4-Dihydrospiro[1-benzopyran-2,4'-[1lambda6]thiane]-1',1',4-trione](/img/structure/B15263047.png)

![[(2S,5R)-5-(2-Methoxyphenyl)oxan-2-yl]methanol](/img/structure/B15263061.png)


